5-Dechloro Roflumilast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Dechloro Roflumilast is a derivative of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. This compound is characterized by the absence of a chlorine atom at a specific position in its molecular structure. It is primarily used in research settings to study its pharmacological properties and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 5-Dechloro Roflumilast is phosphodiesterase-4 (PDE4) . PDE4 is a major cyclic-3’,5′-adenosine monophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium .
Mode of Action
This compound and its active metabolite, roflumilast N-oxide, are inhibitors of PDE4 . By inhibiting PDE4, these compounds block the hydrolytic breakdown of cAMP, leading to an accumulation of intracellular cAMP .
Biochemical Pathways
The inhibition of PDE4 and the subsequent increase in cAMP levels affect several biochemical pathways. These include the Protein Kinase (PKA)- cAMP response element-binding protein (CREB)- brain derived neurotropic factor (BDNF) signaling pathway , which plays a crucial role in depression and other neurological disorders .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The maximum concentration (Cmax) for roflumilast and roflumilast N-oxide is usually observed at 1 hour and 8 hours after administration, respectively . Roflumilast is metabolized in the liver via CYP3A4 and CYP1A2 to its active N-oxide metabolite . About 70% of the drug is excreted in the urine as inactive metabolites .
Result of Action
The result of this compound’s action is multifaceted. It has anti-inflammatory effects, including the suppression of cytokine release and inhibition of lung infiltration by neutrophils and other leukocytes . It also attenuates pulmonary remodeling and mucociliary malfunction . In the brain, it has neuroprotective effects, reducing neurodegeneration and inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s bioavailability and pharmacokinetic profile can be affected by factors such as the patient’s renal and hepatic function, age, gender, and smoking status . Furthermore, the compound’s environmental risk is considered low, with a PEC/PNEC ratio of 0.03 .
Biochemical Analysis
Biochemical Properties
5-Dechloro Roflumilast, like Roflumilast, is a potent and selective inhibitor of the enzyme phosphodiesterase-4 (PDE4) . PDE4 is a major cyclic-3’,5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium . The resultant increase in intracellular cAMP induced by this compound’s inhibition of PDE4 is thought to mediate its disease-modifying effects .
Cellular Effects
In cellular models, this compound has shown to reduce the production of nitric oxide and tumor necrosis factor-α (TNF-α) by inhibiting NF-κB phosphorylation . Moreover, it has been observed to reduce TNF-α, interleukin-1β (IL-1β), and IL-6 levels in plasma and brain tissues .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PDE4, leading to an increase in intracellular cAMP . This increase in cAMP can mediate various effects, including the inhibition of TNF-α and other inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the exposure to this compound has been observed to increase over time . After multiple doses, the exposure to this compound increased by 20-40%, and the exposure to its active metabolite, Roflumilast N-oxide, increased by about 169% compared to the single-dose administration .
Dosage Effects in Animal Models
In animal models, this compound has shown efficacy in mitigating the malfunctions associated with chronic obstructive pulmonary disease (COPD) . The effects of this compound varied with different dosages . At a dose of 5 mg/kg, it prevented the development of emphysema in a chronic model of cigarette smoke exposure, while at 1 mg/kg it was ineffective .
Metabolic Pathways
This compound undergoes extensive hepatic metabolism by both phase 1 (cytochrome P450 [CYP]) and phase 2 (conjugation) reactions . The primary metabolic pathway is mediated by several CYP enzymes (CYP1A1/2, CYP2C19, and CYP3A4), which are responsible for the N-oxidation of this compound to the less potent this compound N-oxide .
Subcellular Localization
Given its role as a PDE4 inhibitor, it is likely to be found in locations where PDE4 is expressed, such as immune and pro-inflammatory cells, and structural cells like those of the smooth muscle or epithelium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dechloro Roflumilast involves several steps, starting from commercially available starting materials. The key steps include:
O-Alkylation: This step involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane in the presence of a base such as sodium hydroxide.
Oxidation: The intermediate product is then oxidized to form the corresponding carboxylic acid.
N-Acylation: The final step involves the reaction of the carboxylic acid with 3-chloropyridin-4-amine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Dechloro Roflumilast undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Dechloro Roflumilast has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on PDE4 inhibition.
Biology: Investigated for its potential effects on cellular signaling pathways and inflammatory responses.
Medicine: Explored for its potential therapeutic applications in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control
Comparison with Similar Compounds
Similar Compounds
Roflumilast: The parent compound, also a PDE4 inhibitor, used in the treatment of COPD.
Apremilast: Another PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis.
Cilomilast: A PDE4 inhibitor investigated for its potential in treating COPD and asthma
Uniqueness
5-Dechloro Roflumilast is unique due to the absence of a chlorine atom, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Roflumilast. This structural modification allows researchers to study the specific effects of this alteration on the compound’s activity and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O3/c18-12-8-21-6-5-13(12)22-16(23)11-3-4-14(25-17(19)20)15(7-11)24-9-10-1-2-10/h3-8,10,17H,1-2,9H2,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBMFKHZZINXPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3)Cl)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.